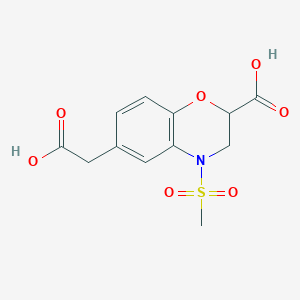

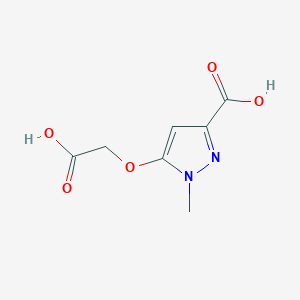

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The carboxymethoxy and carboxylic acid functional groups suggest that this compound may have acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, the carboxymethoxy group (-CO2CH3) would be attached to one of the carbon atoms in the ring, and a carboxylic acid group (-COOH) would be attached to another carbon atom in the ring .Chemical Reactions Analysis

As a pyrazole derivative with carboxylic acid groups, this compound could potentially undergo a variety of chemical reactions. These could include reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid groups would likely make this compound acidic. It may also have polar characteristics due to the presence of the oxygen and nitrogen atoms .Applications De Recherche Scientifique

Coordination Complexes and Crystal Structures

5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been explored for their potential in forming coordination complexes with various metals. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and crystallization properties with Cu(II), Co(II), and Zn(II), obtaining single crystals in certain conditions. Their research revealed interesting 2D hydrogen-bonded networks in these complexes, which could have implications in materials science and crystal engineering (Radi et al., 2015).

Structural Diversity in Metal Coordination Polymers

Further research into the structural diversity of metal coordination polymers was conducted by Cheng et al. (2017), who used isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, related to the original compound, to assemble with Zn(II) and Cd(II) ions. This study resulted in a range of coordination polymers with varied structures, including chiral and achiral forms, highlighting the compound's versatility in creating diverse molecular architectures (Cheng et al., 2017).

Selective Induced Polarization and Electron Transfer

In a study on selective induced polarization through electron transfer, Tewari et al. (2014) synthesized pyrazole ester derivatives, closely related to the 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid. They demonstrated these compounds' ability to selectively bind and stabilize acetone molecules, providing insights into molecular interactions and potential applications in chemical sensing or molecular recognition (Tewari et al., 2014).

Luminescence Properties in Metal Complexes

The luminescence properties of metal complexes formed with derivatives of 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid have been investigated by Su et al. (2014). They synthesized new ligands and their complexes with Zn, Cu, and Cd, exhibiting dual-emissive luminescence. Such properties could be significant in developing new luminescent materials (Su et al., 2014).

Antifungal Activity and Structure-Activity Relationships

Du et al. (2015) researched the antifungal activity of a series of 1H-pyrazole-4-carboxylic acid amides, revealing moderate to excellent activities against various phytopathogenic fungi. This work underscores the potential pharmaceutical applications of such compounds in combating fungal infections (Du et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c1-9-5(14-3-6(10)11)2-4(8-9)7(12)13/h2H,3H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCGTVOODHZVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)

![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)

![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)